molecular formula C17H20N2O4S B5847932 N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Katalognummer B5847932
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: JSQJNXZXECHNSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.

Wirkmechanismus

N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide selectively inhibits the activity of BTK, which is a crucial component of the B-cell receptor signaling pathway. BTK plays a critical role in the activation and survival of B-cells, which are essential for the production of antibodies. Inhibition of BTK by N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to inhibit B-cell proliferation and survival, reduce the production of pro-inflammatory cytokines and chemokines, and enhance the activity of immune cells such as T-cells and natural killer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is its low solubility, which can affect its bioavailability and limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide. One possible direction is the investigation of its therapeutic potential in B-cell malignancies, autoimmune disorders, and inflammatory diseases. Another direction is the exploration of its combination with other targeted therapies or immunotherapies to enhance its efficacy and reduce the risk of resistance. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide and identify potential biomarkers for patient selection and monitoring.

Synthesemethoden

The synthesis of N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction of 4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoic acid with 2-furylmethylamine in the presence of a coupling agent such as EDCI or DCC. The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has shown promising results in inhibiting B-cell receptor signaling, which is essential for the survival and proliferation of B-cells in B-cell malignancies. N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of autoimmune and inflammatory diseases.

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-6-7-14(17(20)18-12-15-5-4-10-23-15)11-16(13)24(21,22)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQJNXZXECHNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.